4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide
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Overview
Description
4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes acetamido and phenoxyacetamido functional groups attached to a benzamide core. It has shown potential in antimicrobial, antibiofilm, and antiproliferative activities, making it a subject of study in medicinal chemistry .
Scientific Research Applications
4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide has several scientific research applications:
Antimicrobial Activity: It has shown promising antimicrobial properties against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Antibiofilm Activity: The compound has demonstrated significant antibiofilm activity, particularly against Candida albicans, which is crucial for preventing biofilm-related infections.
Antiproliferative Activity: Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential use in cancer therapy.
Chemical Biology: It is used as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Future Directions
The future directions for ‘4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide’ could involve further exploration of its potential applications in various fields due to its unique properties and structure. Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide typically involves multi-step reactions to ensure high yield and purity. One common synthetic route includes the following steps:
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Formation of the Phenoxyacetamido Intermediate: : This step involves the reaction of phenoxyacetic acid with an appropriate amine to form the phenoxyacetamido intermediate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
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Acetylation: : The intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetamido derivative .
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Coupling with Benzamide: : The final step involves coupling the acetamido derivative with benzamide under conditions that promote amide bond formation. This can be achieved using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered amide groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation.
Antibiofilm Activity: It interferes with the biofilm formation process by inhibiting the adhesion of microbial cells to surfaces.
Antiproliferative Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
4-cinnamamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide: Similar structure but with a cinnamamido group instead of an acetamido group.
2-phenoxyacetamido-1H-pyrazol-5-yl)benzamides: Contains a pyrazole ring, offering different biological activities.
Uniqueness
4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide is unique due to its specific combination of acetamido and phenoxyacetamido groups, which confer distinct antimicrobial, antibiofilm, and antiproliferative properties. Its ability to inhibit biofilm formation is particularly noteworthy, as this is a critical factor in combating persistent infections .
Properties
IUPAC Name |
4-acetamido-N-[2-[(2-phenoxyacetyl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-14(23)22-16-9-7-15(8-10-16)19(25)21-12-11-20-18(24)13-26-17-5-3-2-4-6-17/h2-10H,11-13H2,1H3,(H,20,24)(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZJLFDOYJXPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.